molecular formula C10H18N2O2 B2425566 5-(Heptan-3-YL)imidazolidine-2,4-dione CAS No. 99976-98-4

5-(Heptan-3-YL)imidazolidine-2,4-dione

Cat. No.: B2425566
CAS No.: 99976-98-4
M. Wt: 198.266
InChI Key: PYBXKONSLVMNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Heptan-3-YL)imidazolidine-2,4-dione, also known as Chlordantoin , is a compound with the molecular formula C10H18N2O2 . It is an antifungal drug used in gynecology .


Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method involves the Bucherer–Berg reaction modified with 5 and 7CR to synthesize larger homologous molecules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazolidine ring with a keto group at the 5th position . The compound has a molecular weight of 198.26 .


Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives are synthesized through a variety of chemical reactions. For instance, they can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method involves the Bucherer–Berg reaction modified with 5 and 7CR to synthesize larger homologous molecules .


Physical and Chemical Properties Analysis

The compound this compound has a molecular weight of 198.26 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antidepressant Potential

Imidazolidine derivatives have been explored for their antidepressant properties. A study synthesized 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione and evaluated its antidepressant activity. The compound demonstrated potential antidepressant activity with a unique mechanism of action, different from that of tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

Antinociceptive and Analgesic Effects

Various imidazolidine-2,4-dione derivatives have been noted for their antinociceptive effects, providing relief from pain without affecting motor coordination or performance. For instance, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) was synthesized and studied for its antinociceptive properties in mice, showing efficacy in reducing pain behaviors (Queiroz et al., 2015). Another study focused on amide derivatives of imidazolidine-2,4-dione, which also demonstrated significant antinociceptive properties in mice (Czopek et al., 2016).

Antitumor Activity

Certain imidazolidine-2,4-dione derivatives have been explored for their antitumor properties. Fluoren-NU, a novel nitrososourea derivative of imidazolidine-2,4-dione, showed significant cytotoxicity against several human tumor cell lines and exhibited tumor regression effects in vivo without adversely affecting hematopoiesis or causing hepatotoxicity and nephrotoxicity (Mukherjee et al., 2009).

Antidiabetic and Hypoglycemic Effects

Imidazolidine-2,4-dione derivatives have also been investigated for their potential antidiabetic and hypoglycemic effects. Several studies synthesized and evaluated various derivatives, revealing substantial activity in reducing blood glucose levels and improving insulin sensitivity in animal models (Sohda et al., 1982; Shinkai et al., 1998; Gupta et al., 2005).

Neuroprotective and Cognitive Enhancement

Some derivatives of imidazolidine-2,4-dione have been associated with neuroprotective effects and cognitive enhancement. Compounds like dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have demonstrated potent antiamnestic activity, potentially useful in cognitive disorders (Pinza et al., 1993).

Future Directions

The future directions for research on 5-(Heptan-3-YL)imidazolidine-2,4-dione and its derivatives could include further exploration of their pharmacological activities, such as their anticonvulsant and antibacterial properties . Additionally, more research could be done to better understand their synthesis and chemical reactions .

Properties

IUPAC Name

5-heptan-3-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-5-6-7(4-2)8-9(13)12-10(14)11-8/h7-8H,3-6H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXKONSLVMNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.